molecular formula C22H29N3O2 B4930770 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline

4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline

Cat. No. B4930770
M. Wt: 367.5 g/mol
InChI Key: USUZZFSPPJIXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline, also known as MPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPQ belongs to the class of quinoline derivatives, which have been found to exhibit a range of biological activities, including anticancer, antimalarial, and antimicrobial properties. In

Scientific Research Applications

4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders. In infectious diseases, 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been found to exhibit antimicrobial activity against a range of pathogens, including bacteria and parasites.

Mechanism of Action

The exact mechanism of action of 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuroscience, 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. In infectious diseases, 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been found to inhibit the activity of certain enzymes involved in the biosynthesis of essential molecules in the pathogens.
Biochemical and Physiological Effects:
4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been found to exhibit a range of biochemical and physiological effects in the body. In cancer cells, 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuroscience, 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been found to modulate the release of certain neurotransmitters, leading to changes in behavior and mood. In infectious diseases, 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been found to inhibit the growth and replication of pathogens, leading to the clearance of infections.

Advantages and Limitations for Lab Experiments

4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has several advantages as a research tool, including its high purity and potency, as well as its broad range of biological activities. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.

Future Directions

There are several future directions for research on 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline, including its potential applications in the treatment of cancer, neurological disorders, and infectious diseases. Further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for improved yields and purity. Additionally, the development of 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline involves the reaction of 4-(4-chlorobutyl)quinoline with 3-(4-morpholinyl)-3-oxopropylamine and 1-piperidinemethanol in the presence of a base. The resulting product is then purified through column chromatography to yield 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline in high purity. The synthesis of 4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)quinoline has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

properties

IUPAC Name

1-morpholin-4-yl-3-[1-(quinolin-4-ylmethyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c26-22(25-13-15-27-16-14-25)6-5-18-8-11-24(12-9-18)17-19-7-10-23-21-4-2-1-3-20(19)21/h1-4,7,10,18H,5-6,8-9,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUZZFSPPJIXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)N2CCOCC2)CC3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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